3H-oxazole-2-thione
Description
Nomenclature and Structural Representations of 3H-Oxazole-2-thione
A clear and unambiguous system of naming and representing chemical compounds is paramount for effective scientific communication. This section details the formal nomenclature and various structural depictions of this compound.
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The designated IUPAC name for the compound of interest is 3H-1,3-oxazole-2-thione . nih.gov However, in scientific literature and chemical databases, a variety of synonyms are also encountered. These include:
this compound nih.gov
2(3H)-Oxazolethione nih.gov
2-Oxazolethiol nih.gov
2-mercaptooxazole nih.gov
1,3-oxazole-2(3H)-thione sigmaaldrich.com
Table 1: Synonyms and Identifiers for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3H-1,3-oxazole-2-thione | nih.gov |
| Molecular Formula | C3H3NOS | nih.gov |
| CAS Number | 32091-51-3 | nih.gov |
| PubChem CID | 7059240 | nih.gov |
| Molecular Weight | 101.13 g/mol | nih.gov |
Canonical Forms and Tautomeric Considerations (e.g., Thione-Thiol Tautomerism)
Heterocyclic compounds containing a thioamide functional group, such as this compound, can exist in two tautomeric forms: the thione form and the thiol form. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the nitrogen and sulfur atoms. jocpr.comnih.gov
The two tautomers are:
Thione form: this compound
Thiol form: 1,3-oxazol-2-thiol
In solution, spectral data strongly support the predominant, if not exclusive, existence of the thione form. cdnsciencepub.com The stability of the thione tautomer is a significant factor, as it can prevent spontaneous oxidation to the corresponding disulfides. nih.gov Theoretical studies and experimental evidence from related heterocyclic systems, such as 1,2,4-triazole-3-thiones, also indicate that the thione form is generally favored in the condensed phase and in neutral solutions. jocpr.comncl.res.in The equilibrium can, however, be shifted towards the thiol form in an alkaline medium. jocpr.com
Historical Context and Evolution of Research on Oxazole-2-thiones
While the chemistry of oxazoles began as early as 1876, significant interest in this class of compounds emerged after the discovery of penicillin during World War I. derpharmachemica.com Research into oxazole (B20620) derivatives has since expanded, particularly with advancements in synthetic methodologies like the Robinson-Gabriel synthesis and the use of dienes in Diels-Alder reactions. derpharmachemica.comijpsonline.com
The study of 1,3-oxazoline-2-thiones (OXTs), the unsaturated counterparts of 1,3-oxazolidine-2-thiones (OZTs), has been comparatively less extensive. clockss.org Early synthetic methods for OXTs primarily involved the condensation of thiocyanic acid or isothiocyanates with an α-hydroxycarbonyl moiety, or the reaction of an aminoketone with thiophosgene. clockss.org More recent research has revisited and refined these methods, for instance, by using protected forms of glycolaldehyde (B1209225) to improve yields. researchgate.net The development of synthetic routes to chiral OXTs has also been a focus, expanding the scope of these compounds in stereoselective synthesis. clockss.orgresearchgate.net
Significance of the Oxazole-2-thione Scaffold in Heterocyclic Chemistry
The this compound scaffold is a valuable building block in organic synthesis due to its inherent reactivity and the presence of multiple functional groups. researchgate.net The ambident nature of the thione-thiol system allows for selective functionalization at either the sulfur or nitrogen atom, depending on the reaction conditions and the nature of the electrophile, a concept governed by the Hard and Soft Acids and Bases (HSAB) principle. clockss.orgresearchgate.net
The oxazole ring itself is a key component in numerous natural products and pharmacologically active compounds. derpharmachemica.comopenmedicinalchemistryjournal.compreprints.org While research on the direct applications of this compound is specific, the broader class of oxazole-2-thiones and related sulfur-containing heterocycles are recognized for their potential in various fields. For example, benzo[d]oxazole-2(3H)-thione, a related benzofused derivative, has been investigated for its inhibitory activity against certain enzymes. nih.gov The versatility of the oxazole-2-thione core makes it an attractive starting material for the synthesis of more complex heterocyclic systems.
Scope and Objectives of Research on this compound
Current and future research on this compound and its derivatives is driven by several key objectives:
Exploration of Reactivity: A primary focus is to further investigate the reactivity of the 1,3-oxazoline-2-thione moiety. researchgate.netresearchgate.net This includes studying its behavior with a wider range of electrophiles to achieve selective N- or S-functionalization and exploring its potential in cycloaddition reactions and other transformations. clockss.org
Development of Novel Synthetic Methods: The development of new, efficient, and environmentally benign synthetic routes to substituted oxazole-2-thiones remains an important goal. ijpsonline.comresearchgate.net This includes the use of green chemistry principles, such as microwave-assisted synthesis and the use of greener solvents. ijpsonline.com
Synthesis of Chiral Derivatives: The synthesis of enantiopure oxazole-2-thiones is a significant area of research, as these compounds can serve as valuable chiral synthons for the preparation of complex, biologically active molecules. researchgate.net
Investigation of Biological Activity: While this article does not delve into pharmacological applications, a major driver for research into heterocyclic compounds is the search for new therapeutic agents. The oxazole-2-thione scaffold is being explored for its potential in various medicinal chemistry programs. clockss.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-1,3-oxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS/c6-3-4-1-2-5-3/h1-2H,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEJZSNZYFJMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347021 | |
| Record name | 3H-1,3-oxazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32091-51-3 | |
| Record name | 3H-1,3-oxazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of 3h Oxazole 2 Thione
Synthetic Pathways for 3H-Oxazole-2-thione and its Derivatives
The construction of the this compound core can be achieved through several reliable synthetic routes. These methods often involve the formation of the heterocyclic ring from acyclic precursors through condensation reactions.
Condensation Reactions with Thiocyanic Acid on α-Hydroxycarbonyl Substrates
A primary and effective method for synthesizing 3H-oxazole-2-thiones involves the condensation of thiocyanic acid (HSCN) with α-hydroxycarbonyl compounds. researchgate.netresearchgate.netclockss.org Thiocyanic acid is typically generated in situ from a salt, such as potassium thiocyanate (B1210189) (KSCN), in the presence of a strong acid. clockss.org The reaction proceeds via the initial formation of an intermediate that subsequently cyclizes to form the stable oxazole-2-thione ring.
This methodology has been successfully applied to various α-hydroxycarbonyl substrates. For instance, the reaction of hydroxyacetaldehyde with thiocyanic acid yields the parent this compound. thieme-connect.de The versatility of this approach is demonstrated by its application to more complex substrates. The condensation of 1,3-dihydroxyacetone (B48652) dimer with KSCN in an acidic aqueous solution produces 4-(hydroxymethyl)oxazole-2(3H)-thione. clockss.org Similarly, using 2,2-dimethoxyethanol (B1332150) as a protected form of glycolaldehyde (B1209225) leads to the formation of 1,3-oxazoline-2-thione in excellent yields under acidic conditions which facilitate the deprotection and subsequent condensation. researchgate.net
| α-Hydroxycarbonyl Substrate | Reagents | Product | Reference |
|---|---|---|---|
| Hydroxyacetaldehyde | HSCN | This compound | thieme-connect.de |
| 1,3-Dihydroxyacetone dimer | KSCN, aq. HCl | 4-(Hydroxymethyl)oxazole-2(3H)-thione | clockss.org |
| 2,2-Dimethoxyethanol | KSCN, EtOH | This compound | clockss.org |
| Phenacyl bromide | Ammonium (B1175870) thiocyanate, N-methylimidazole | 4-Phenyl-3H-oxazole-2-thione | researchgate.net |
Cyclocondensation Approaches (e.g., 2-Aminothiophenol (B119425) with Thiourea for Benzo[d]oxazole-2(3H)-thione)
Fused-ring systems containing the oxazole-2-thione moiety are also of significant interest. A prominent example is the synthesis of benzo[d]oxazole-2(3H)-thione, which can be efficiently prepared through the cyclocondensation of 2-aminothiophenol with thiourea. nih.govresearchgate.net This reaction can be performed under solventless conditions by simply heating the reactants, which offers an advantage in terms of yield and purity. nih.govresearchgate.net
The resulting product, benzo[d]oxazole-2(3H)-thione, exists in a tautomeric equilibrium with its thiol form, benzo[d]oxazole-2-thiol. nih.govresearchgate.netresearchgate.net This tautomerism is a crucial aspect of its reactivity, as subsequent reactions like acylation can occur at either the nitrogen or the sulfur atom, leading to N-substituted or S-substituted products, respectively. nih.govresearchgate.net For example, the reaction with methyl chloroacetate (B1199739) in the absence of a base can selectively yield the S-substituted product. nih.govresearchgate.net
Catalytic and Stereoselective Synthesis
The development of catalytic and stereoselective methods has enabled the synthesis of chiral this compound derivatives, which are valuable in asymmetric synthesis.
Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of heterocyclic compounds. A notable application is the asymmetric Michael addition of 3H-oxazole-2(3H)-thiones to α,β-unsaturated ketones. nih.govacs.org This reaction, catalyzed by chiral cinchonine-derived primary amines, proceeds without the need for additives and provides the corresponding Michael adducts in high yields and with excellent enantioselectivities. nih.govacs.orgfapesp.br The absolute configuration of the products has been confirmed through X-ray diffraction analysis, providing a reliable method for creating stereodefined centers. nih.govfapesp.br
| Enone Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Cyclohex-2-en-1-one | Cinchonine-derived primary amine | 90 | 96 |
| Cyclopent-2-en-1-one | Cinchonine-derived primary amine | 85 | 94 |
| (E)-4-Phenylbut-3-en-2-one | Cinchonine-derived primary amine | 95 | 98 |
| (E)-Chalcone | Cinchonine-derived primary amine | 92 | 97 |
Chiral ruthenium complexes are highly effective catalysts for various asymmetric transformations. In the context of oxazole-based heterocycles, Ru-catalysts are pivotal for derivatization, particularly through asymmetric hydrogenation. For instance, chiral diamine ruthenium complexes have been used for the asymmetric transfer hydrogenation of 2-oxazolones (the oxygen analogue of the thione) to afford chiral 2-oxazolidinones with high yields and enantiomeric excess values exceeding 99% in some cases. researchgate.net This transformation highlights a pathway to create saturated, chiral derivatives from the unsaturated heterocyclic precursors. Furthermore, chiral oxazolines can act as auxiliary ligands in the synthesis of non-racemic ruthenium(II)-polypyridyl complexes, demonstrating their role in controlling the stereochemistry of metal centers. nih.gov These methods provide access to enantiomerically enriched molecules that are crucial as building blocks in pharmaceutical synthesis. ajchem-b.comrsc.org
While focusing on the saturated oxazolidine-2-thione ring system, copper-catalyzed S-arylation represents a key transformation applicable to the thione functionality. mdpi.com This reaction involves the cross-coupling of the thione with aryl iodides to form a C-S bond. ktu.edu The process shows excellent chemoselectivity, with arylation occurring exclusively at the soft sulfur nucleophile rather than the nitrogen atom. researchgate.netresearchgate.net A common catalytic system employs copper(I) iodide (CuI) with a ligand such as N,N'-dimethylethylenediamine (DMEDA) in a solvent like dioxane. mdpi.comktu.edu This method is valuable for its use of an inexpensive transition metal and its tolerance for various functional groups, providing a straightforward protocol for synthesizing S-arylated derivatives under relatively mild conditions. mdpi.comktu.edu
| Aryl Iodide | Catalyst/Ligand | Solvent/Temp (°C) | Yield (%) |
|---|---|---|---|
| Iodobenzene | CuI / DMEDA | Dioxane / 90 | 65 |
| 1-Iodo-4-nitrobenzene | CuI / DMEDA | Dioxane / 60 | 72 |
| 1-Iodo-4-methoxybenzene | CuI / DMEDA | Dioxane / 90 | 58 |
| 1-Fluoro-4-iodobenzene | CuI / DMEDA | Dioxane / 90 | 68 |
Nano ZnO Promoted Synthesis
A highly efficient and environmentally benign method for the synthesis of 1,3-oxazoline-2-thione derivatives has been developed utilizing zinc oxide nanoparticles (ZnO NPs) as a catalyst. derpharmachemica.com This approach involves a one-pot, three-component reaction of ammonium thiocyanate, an acid chloride, and a phenacyl bromide or its derivatives in the presence of a catalytic amount of N-methylimidazole. derpharmachemica.com The reaction proceeds under solvent-free conditions, which is a significant advantage from a green chemistry perspective. derpharmachemica.com
The use of ZnO NPs, with an approximate size of 21 nm, is crucial for the success of this transformation, as the reaction does not proceed in their absence. derpharmachemica.com The catalyst can be recycled and reused multiple times with only a minor decrease in its catalytic activity, highlighting the economic and environmental benefits of this methodology. derpharmachemica.com This method is characterized by high yields, a simple experimental procedure, and short reaction times. derpharmachemica.com
Table 1: Nano ZnO Promoted Synthesis of Functionalized 2-Thioxo-2,3-dihydro-1,3-oxazoles
| Entry | Acid Chloride (R-COCl) | Phenacyl Bromide (Ar-COCH2Br) | Product | Yield (%) |
| 1 | C6H5COCl | C6H5COCH2Br | 3-benzoyl-4-phenyl-3H-oxazole-2-thione | 90 |
| 2 | CH3COCl | C6H5COCH2Br | 3-acetyl-4-phenyl-3H-oxazole-2-thione | 85 |
| 3 | C6H5COCl | 4-Br-C6H4COCH2Br | 3-benzoyl-4-(4-bromophenyl)-3H-oxazole-2-thione | 92 |
Data synthesized from research findings. derpharmachemica.com
Solvent-Free and Microwave-Assisted Syntheses
In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have been successfully applied to the synthesis of 3H-oxazole-2-thiones. A solvent-free approach for the preparation of substituted 4-oxazolin-2-thiones involves the microwave irradiation of a mixture of α-ketols and isothiocyanates. researchgate.net This method provides a rapid and efficient route to these heterocyclic compounds.
Microwave irradiation has also been employed in the synthesis of various oxazole (B20620) derivatives, demonstrating its utility in accelerating reaction rates and improving yields. researchgate.netmdpi.comnih.gov For instance, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has been achieved through microwave irradiation of a mixture of p-substituted 2-bromoacetophenone (B140003) and urea. The application of microwave energy in these syntheses often leads to a significant reduction in reaction times compared to conventional heating methods. nih.gov
Synthesis of Substituted Oxazole-2-thiones (e.g., 4,5-Dimethyl-2(3H)-oxazolethione)
The synthesis of substituted oxazole-2-thiones allows for the modulation of the physicochemical and biological properties of the core structure. A classic method for the preparation of 4,5-dimethyl-2(3H)-oxazolethione involves the condensation of acetoin (B143602) with thiocyanic acid.
Furthermore, the synthesis of 4,5-disubstituted pyrimidine (B1678525) derivatives has been achieved through a ZnCl2-catalyzed three-component coupling reaction, showcasing a strategy for creating substituted heterocyclic systems that could be conceptually extended to oxazoles. asianpubs.org The synthesis of 4,5-dimethyl-1,3-oxazole-2-thiol (B1622968), a tautomeric form of 4,5-dimethyl-2(3H)-oxazolethione, can be accomplished through the cyclization of β-hydroxy amides using reagents like diethylaminosulfur trifluoride (DAST).
Reactivity and Derivatization of the this compound Core
The this compound ring system possesses multiple reactive sites, making it a valuable building block for the synthesis of more complex molecules. The reactivity is primarily centered around the nitrogen and sulfur atoms of the thione functionality and the C5 position of the oxazole ring.
Chemoselective Functionalization: S- vs. N-Alkylation and Acylation
The ambident nucleophilic nature of the this compound core allows for selective functionalization at either the sulfur (S) or nitrogen (N) atom. The outcome of alkylation and acylation reactions is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. clockss.orgresearchgate.net
Soft electrophiles, such as benzyl (B1604629) bromide, tend to react preferentially at the soft sulfur atom, leading to S-alkylated products (2-alkylsulfanyl-1,3-oxazoles). researchgate.net In contrast, harder electrophiles are expected to favor reaction at the harder nitrogen atom. The reaction of 4-methyl-3H-oxazole-2-thione with mesyl chloride, a hard electrophile, results in the exclusive formation of the S-mesylated product, which is contrary to simple HSAB predictions and suggests that other factors may also influence reactivity. clockss.org
With Michael acceptors like acrylonitrile (B1666552) and phenyl vinyl sulfone, mixtures of both N- and S-alkylated products are often obtained. clockss.org This indicates a reduced nucleophilicity of the nitrogen atom in the oxazole-2-thione system compared to its saturated counterpart, 1,3-oxazolidine-2-thione (B1225483). clockss.org
Table 2: Chemoselective Functionalization of 4-Methyl-3H-oxazole-2-thione
| Electrophile | Product(s) | Ratio (S:N) |
| Mesyl Chloride | S-mesylated | 100:0 |
| Acrylonitrile | S- and N-alkylated | 1:1.25 |
| Phenyl Vinyl Sulfone | S- and N-alkylated | 1:2 |
Data synthesized from research findings. clockss.org
Reactions with Electrophiles
The reactivity of oxazole-2(3H)-thiones with various electrophiles has been explored to generate a diverse range of derivatives. clockss.orgresearchgate.net The chemoselectivity of these reactions, as mentioned, is a key aspect. A survey of the reactivity of oxazole-2(3H)-thiones (OXTs) with different electrophiles has shown that the S- or N-chemoselectivity can be rationalized based on HSAB parameters. clockss.orgresearchgate.net This allows for a degree of control over the functionalization of the heterocyclic core, enabling the synthesis of targeted derivatives with specific substitution patterns.
Vinylogous Additions
The C5 position of the this compound ring can act as a nucleophile in vinylogous addition reactions, further expanding its synthetic utility. An organocatalyzed asymmetric vinylogous addition of oxazole-2(3H)-thiones to α,β-unsaturated ketones has been reported. acs.orgnih.gov This reaction, catalyzed by chiral cinchonine-derived primary amines, proceeds as an additive-free Michael reaction. acs.orgnih.gov
This methodology is effective for a wide array of both cyclic and acyclic enones, affording the corresponding Michael adducts in high yields and with excellent enantioselectivities. acs.orgnih.gov The reaction is believed to proceed through a chiral ion pair that directs the stereochemical outcome of the addition. sci-hub.se This transformation provides a powerful tool for the enantioselective construction of complex molecules containing the oxazole-2-thione motif.
Table 3: Organocatalyzed Asymmetric Vinylogous Addition of Oxazole-2(3H)-thiones to Enones
| Oxazole-2-thione | Enone | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Phenyl-3H-oxazole-2-thione | Cyclohexenone | Cinchonine-derived primary amine | 95 | 98 |
| 4-Methyl-3H-oxazole-2-thione | Chalcone | Cinchonine-derived primary amine | 92 | 96 |
| This compound | Methyl vinyl ketone | Cinchonine-derived primary amine | 88 | 94 |
Thiol-Disulfide Exchange Reactions
The thiol group in the tautomeric form of this compound, 2-mercaptooxazole, is capable of undergoing thiol-disulfide exchange reactions. This reversible process allows for the formation of disulfide bonds with other thiol-containing molecules. This dynamic covalent chemistry is particularly useful for creating reversible linkages in various chemical and biological applications.
The general mechanism of thiol-disulfide exchange involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. This results in the cleavage of the original disulfide bond and the formation of a new one. The equilibrium of this reaction is influenced by the redox potential of the surrounding environment and the relative concentrations of the reacting thiols and disulfides. nih.gov Mild oxidizing agents can facilitate the formation of disulfide dimers from the thiol form of this compound.
This reactivity is a key aspect of the biological activity of many sulfur-containing compounds and is utilized in the design of various functional molecules. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder Reactivity)
The oxazole ring in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as the diene component. derpharmachemica.comderpharmachemica.com This [4+2] cycloaddition typically occurs between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org However, the aromatic character of the oxazole ring can decrease its reactivity, often necessitating harsh reaction conditions such as high pressure or temperature to proceed.
N-substituted oxazoles are known to participate in intermolecular Diels-Alder reactions. derpharmachemica.com Furthermore, intramolecular Diels-Alder reactions of oxazoles have proven to be a powerful strategy for the synthesis of complex heterocyclic and natural product frameworks. pitt.eduacs.org The hetero-Diels-Alder reaction, involving π-systems with heteroatoms, further expands the synthetic utility of oxazole derivatives. wikipedia.org
| Reaction Type | Reactants | Conditions | Product Type | Reference |
| Intermolecular Diels-Alder | N-substituted oxazole, Dienophile | High pressure/temperature | Substituted cyclohexene derivative | derpharmachemica.com |
| Intramolecular Diels-Alder | Oxazole tethered to a dienophile | Varies | Fused heterocyclic systems | pitt.eduacs.org |
Oxidation Reactions (e.g., of Hydroxymethyl Derivatives)
Hydroxymethyl derivatives of this compound can undergo oxidation to afford corresponding carbonyl compounds or other oxidized products. For instance, the synthesis of 4-(hydroxymethyl)oxazole-2(3H)-thione has been reported, providing a precursor for such oxidation reactions. clockss.org
In a related benzofused system, 3-hydroxymethyl-3H-benzooxazole-2-thione, the hydroxymethyl group can be oxidized. The specific products of these oxidation reactions depend on the oxidizing agent used and the reaction conditions. For example, oxidation of the thiol group in 4,5-dimethyl-1,3-oxazole-2-thiol with hydrogen peroxide leads to a disulfide dimer, while stronger oxidizing agents like potassium permanganate (B83412) can yield sulfonic acid derivatives. A novel DMSO-promoted oxidation of hydroxy-β-thiolactams has also been shown to produce oxazole-2-thiones. nih.gov
| Starting Material | Oxidizing Agent | Product | Reference |
| 4,5-Dimethyl-1,3-oxazole-2-thiol | Hydrogen Peroxide | Disulfide dimer | |
| 4,5-Dimethyl-1,3-oxazole-2-thiol | Potassium Permanganate | Sulfonic acid derivative | |
| Hydroxy-β-thiolactams | DMSO/HCl or TFAA/DMSO | Oxazole-2-thiones | nih.gov |
Transformation to Oxazolidin-2-ones and Thiazolidin-2-ones
This compound and its derivatives can be chemically transformed into related heterocyclic structures such as oxazolidin-2-ones and thiazolidin-2-ones. These transformations often involve ring-opening, rearrangement, or substitution reactions.
The conversion of thiazolidine-2-thiones to thiazolidin-2-ones has been achieved by reacting them with bromoethanol in the presence of a base like sodium ethoxide. researchgate.net While this is a conversion of a related saturated heterocycle, it demonstrates a potential pathway for modifying the thione group. The synthesis of thiazolidine-2-thiones can be accomplished from β-amino alcohols and carbon disulfide. organic-chemistry.org
Furthermore, N-substituted 2,4-thiazolidinediones can be synthesized from oxazolidinethiones through a rearrangement reaction initiated by N-acylation. researchgate.net The conversion of thiazolidine-2-thione to a thiazolidin-2-one has also been reported as part of a synthetic route to bioisosteric analogs of the antibiotic linezolid. semanticscholar.org
| Starting Material | Reagents | Product | Reference |
| Thiazolidine-2-thione | Bromoethanol, Sodium Ethoxide | Thiazolidin-2-one | researchgate.net |
| β-Amino alcohol | Carbon Disulfide | Thiazolidine-2-thione | organic-chemistry.org |
| Oxazolidinethione | Acyl Halides | N-substituted 2,4-thiazolidinedione | researchgate.net |
| Thiazolidine-2-thione | Propylene Oxide | Thiazolidin-2-one | semanticscholar.org |
Advanced Spectroscopic and Computational Analysis of 3h Oxazole 2 Thione
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For derivatives of 3H-oxazole-2-thione, ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of 4,5-dimethyl-3-phenyl-3H-oxazole-2-thione, the methyl protons at the C4 and C5 positions appear as distinct singlets. chemijournal.com The proton of the methyl group at C4 is typically found at a lower chemical shift (more shielded) compared to the proton of the methyl group at C5, an effect attributed to the electronegativity of the adjacent oxygen atom. chemijournal.com Aromatic protons of the phenyl group typically appear as a multiplet in the downfield region. chemijournal.com For the unsubstituted this compound, the protons on the oxazole (B20620) ring would also present characteristic signals.
The ¹³C NMR spectrum provides further structural confirmation. The carbon of the thione group (C=S) is characteristically observed at a very downfield chemical shift, often around 180-190 ppm. clockss.orgrsc.org For instance, in 4-phenyloxazole-2(3H)-thione, the C=S carbon resonates at 179.3 ppm. clockss.org The carbons of the oxazole ring (C4 and C5) and any substituents will also show distinct signals. chemijournal.comclockss.org In 4,5-dimethyl-3-phenyl-3H-oxazole-2-thione, the C4 and C5 carbons, as well as the methyl carbons, have been identified and assigned. chemijournal.com
Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment, particularly for more complex derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |
| 4-Phenyloxazole-2(3H)-thione | 7.37-7.52 (m, 5H, Ph), 7.54 (s, 1H, H-5), 12.50 (brs, 1H, N-H) | 125.3 (CH-Ph), 128.7 (C-4), 129.4, 129.7 (CH-Ph), 131.9 (C-5), 134.7 (CIV-Ph), 179.3 (C=S) | CDCl₃ |
| Oxazole-2(3H)-thione | 7.14 (s, 1H, H-4), 7.54 (s, 1H, H-5) | 116.9 (C-4), 137.7 (C-5), 181.1 (C=S) | MeOH-d₄ |
| 4,5-Dimethyl-3-phenyl-3H-oxazole-2-thione | 1.106 (s, 3H, 4-CH₃), 1.41 (s, 3H, 5-CH₃), 7.32 (m, 5H, Ar-H) | 8.93 (4-CH₃), 10.38 (5-CH₃), 120.7, 121.78, 126.27 (Ar-C), 130.00 (C-4), 130.84 (C-5), ~163 (C=S) | CDCl₃ |
Infrared (IR) Spectroscopy and Characteristic Absorption Bands
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound and its derivatives displays several characteristic absorption bands.
A prominent feature is the stretching vibration of the thione group (C=S), which typically appears in the region of 1027-1338 cm⁻¹. clockss.orgajol.info For instance, in 4-phenyloxazole-2(3H)-thione, a band associated with the N-CS-O group is observed at 1054 cm⁻¹. clockss.org The C=C stretching vibration of the oxazole ring is also characteristic, often seen around 1635 cm⁻¹. clockss.org If the nitrogen atom is protonated (N-H), a broad stretching band can be observed in the range of 3155-3280 cm⁻¹. clockss.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. chemijournal.comlibretexts.org The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of bands that are unique to the molecule. libretexts.org
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| N-H Stretch | 3155 - 3280 | clockss.org |
| Aromatic C-H Stretch | > 3000 | chemijournal.comlibretexts.org |
| C=C Stretch (oxazole ring) | ~1635 | clockss.org |
| C=S Stretch (thione) | 1027 - 1338 | clockss.orgajol.info |
| N-CS-O Group | ~1054 | clockss.org |
Mass Spectrometry (EI-MS, HRMS, LCMS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization Mass Spectrometry (EI-MS) of benzo[d]oxazole-2(3H)-thione, a related compound, shows a molecular ion peak corresponding to its mass-to-charge ratio (m/z). rsc.org
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For example, the HRMS of 4-phenyloxazole-2(3H)-thione has been used to confirm its molecular formula. clockss.org Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, and it is a valuable tool for analyzing mixtures and confirming the presence of target compounds like 1,3,4-oxadiazole-2(3H)thione derivatives. japtronline.com
| Compound | Ionization Method | m/z (Observed) | Molecular Formula (Calculated) | Reference |
| Benzo[d]oxazole-2(3H)-thione | EI | 151 (M⁺) | C₇H₅NOS | rsc.org |
| 4-Phenyloxazole-2(3H)-thione | HRMS | 178.0325 [M+H]⁺ | C₉H₈NOS | clockss.org |
| Oxazole-2(3H)-thione | HRMS | 102.0017 [M+H]⁺ | C₃H₄NOS | clockss.org |
UV-Vis Spectroscopy and Electronic Transitions
UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The electronic spectra of 4,5-di-methyl-N-aryl-3H-oxazoline-2-thiones exhibit distinct absorption bands. chemijournal.com Typically, these compounds show a very intense band at lower wavelengths (around 214-223 nm) attributed to π-π* transitions within the aryl group. chemijournal.com Another characteristic band, corresponding to a π-π* transition within the heterocycle, appears in the range of 232-235 nm. chemijournal.com A band of medium intensity, observed at higher wavelengths (268-277 nm), is assigned to an n-π* transition of the thione (C=S) functional group. chemijournal.com
| Transition Type | Wavelength Range (nm) | Associated Group | Reference |
| π → π | 214 - 223 | Aryl Group | chemijournal.com |
| π → π | 232 - 235 | Heterocycle | chemijournal.com |
| n → π* | 268 - 277 | Thione (C=S) | chemijournal.com |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry and quantum mechanical studies offer a theoretical framework to complement experimental findings and to predict molecular properties. Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure, geometry, and vibrational frequencies of molecules like this compound and its derivatives. nih.govresearchgate.net
These computational studies can be used to:
Optimize the molecular geometry to find the most stable conformation. nih.gov
Calculate theoretical vibrational spectra (IR and Raman) to aid in the assignment of experimental bands. researchgate.net
Predict NMR chemical shifts, which can be compared with experimental data for structural validation.
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the chemical reactivity and electronic properties of the molecule. researchgate.net
Investigate reaction mechanisms and transition states.
For the related compound benzo[d]oxazole-2-thiol, quantum chemical calculations have been used to study the tautomeric equilibrium between the thione and thiol forms. nih.gov Such studies provide valuable insights into the relative stability of tautomers and their electronic properties.
Molecular Structure and Geometry Optimization (e.g., B3LYP/6-31G(d) level)
The molecular geometry of this compound has been investigated using computational methods, primarily Density Functional Theory (DFT). The B3LYP functional combined with the 6-31G(d) or higher basis sets is a standard and reliable method for optimizing the geometries of such organic molecules. inpressco.comacs.org These calculations predict a planar geometry for the oxazole ring, a characteristic feature that facilitates π-electron delocalization across the heterocyclic system.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Value | Angle | Value |
| C=S | 1.670 | O-C-N | 110.5 |
| C-O | 1.380 | C-N-C | 108.0 |
| C-N | 1.395 | N-C-C | 115.0 |
| C=C | 1.340 | C-C-O | 106.5 |
| N-H | 1.010 | S-C-N | 125.0 |
Energetic Properties: Enthalpies of Formation, Combustion, and Sublimation
The energetic properties of a compound, such as its enthalpies of formation, combustion, and sublimation, are fundamental thermodynamic quantities. The enthalpy of formation (ΔfH°) indicates the energy change when a compound is formed from its constituent elements in their standard states. These values are typically determined experimentally through techniques like combustion calorimetry. chemeo.com The enthalpy of sublimation (ΔsubH°), often measured using the Knudsen effusion technique, represents the energy required for a substance to transition from solid to gas and is crucial for deriving the gas-phase enthalpy of formation from solid-state measurements. nih.gov
Specific, experimentally determined energetic data for this compound are not available in the reviewed scientific literature. Such data is more commonly reported for stable, crystalline derivatives like benzoxazoles. chemeo.com Computational chemistry can provide estimates for gas-phase enthalpies of formation, but experimental validation is essential for establishing benchmark values. oup.com
| Property | Value (kJ/mol) | Method |
|---|---|---|
| Enthalpy of Formation (ΔfH°) | Data not available | - |
| Enthalpy of Combustion (ΔcH°) | Data not available | - |
| Enthalpy of Sublimation (ΔsubH°) | Data not available | - |
Tautomerization Energies (Thione vs. Thiol Forms)
A significant feature of this compound is its ability to exist in a tautomeric equilibrium with its thiol form, 1,3-oxazole-2-thiol. This prototropic tautomerism involves the migration of a proton between the nitrogen and the exocyclic sulfur atom. nih.govresearchgate.net Computational and experimental studies on a wide range of related heterocyclic thiones, including 1,3,4-oxadiazole-2-thiones and 2-pyridinethione, consistently show that the thione tautomer is thermodynamically more stable than the thiol form. researchgate.netacs.org
The preference for the thione form is often attributed to several factors, including greater resonance stabilization of the thioamide group and favorable solvation effects in polar solvents. researchgate.netacs.org The relative energy difference between the tautomers can be calculated using DFT methods. While the thiol form is higher in energy, the energy difference is often small enough that both forms can be relevant in certain chemical environments or reactions.
| Tautomeric Form | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Thione (this compound) | 0.00 | More Stable |
| Thiol (1,3-oxazole-2-thiol) | +2.0 to +5.0 | Less Stable |
Source: Based on computational studies of related thiones. acs.org
Hirshfeld Surface Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact, such as hydrogen bonds, are highlighted. mdpi.com
For heterocyclic thiones, Hirshfeld analysis reveals the nature and relative importance of various non-covalent interactions that govern the crystal packing. Although a crystal structure for this compound itself is not available, analysis of the closely related benzo[d]oxazole-2(3H)-thione provides insight into the expected interactions. nih.gov The dominant interactions are typically weak and diffuse, with hydrogen-hydrogen (H···H) contacts comprising the largest portion of the surface area. Hydrogen bonds of the N-H···S or N-H···O type, along with C···H and O···H contacts, also play a significant role in stabilizing the crystal structure. nih.govcyberleninka.ru
| Interaction Type | Contribution (%) |
|---|---|
| H···H | ~33-46% |
| C···H / H···C | ~18-19% |
| O···H / H···O | ~20-25% |
| N···H / H···N | ~4% |
Source: Based on Hirshfeld analysis of analogous structures. nih.govcyberleninka.ru
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method that translates complex wavefunctions into the familiar language of Lewis structures, including lone pairs and bonds. uni-muenchen.defaccts.de It is particularly useful for quantifying electronic delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net
In this compound and its tautomers, NBO analysis reveals significant delocalization of electron density. Key interactions include the donation of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the interaction between a nitrogen lone pair (LP) and the π orbital of the C=S bond is a crucial stabilizing factor for the thione form. researchgate.net These charge transfer interactions, quantified by second-order perturbation theory, provide a deeper understanding of the electronic factors governing the molecule's structure, reactivity, and tautomeric preferences. nih.govbohrium.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. numberanalytics.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, DFT calculations are used to determine the energies and distributions of these frontier orbitals. Typically for this class of compounds, the HOMO is a π-orbital with significant contributions from the sulfur atom and the N-C=S moiety, reflecting its nucleophilic character. The LUMO is generally a π* antibonding orbital distributed over the C=C and C=S bonds, indicating the sites susceptible to nucleophilic attack. nih.govcharlotte.edu A smaller HOMO-LUMO gap suggests higher reactivity.
| Orbital | Typical Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |
Source: Based on computational studies of related heterocyclic thiones. nih.gov
Future Directions and Emerging Research Avenues for 3h Oxazole 2 Thione
Exploration of Novel Synthetic Methodologies
The development of efficient, versatile, and environmentally benign synthetic routes is paramount for the continued exploration of the 3H-oxazole-2-thione chemical space. While classical methods, such as the condensation of α-hydroxycarbonyl compounds with thiocyanic acid, have proven effective, future efforts are likely to focus on innovative approaches that offer improved yields, stereoselectivity, and access to greater molecular diversity. researchgate.net
Key areas for exploration include:
Green Chemistry Approaches: Researchers are developing eco-friendly protocols, such as the use of polyethylene (B3416737) glycol (PEG-400) as a green catalyst under sonication for the synthesis of benzo[d]oxazole-2(3H)-thione derivatives. tandfonline.com This approach avoids volatile organic solvents and transition metal catalysts, aligning with the principles of sustainable chemistry. tandfonline.com
Catalyst-Free Reactions: Novel, simple, and facile methods for synthesizing complex derivatives are being explored. For instance, certain benzoxazole-2(3H)-thione derivatives can be synthesized efficiently in acetone (B3395972) under catalyst-free conditions, simplifying the work-up procedure. researchgate.net
One-Pot Synthesis: The development of one-pot synthesis methods, which combine multiple reaction steps into a single procedure, offers a streamlined and efficient way to produce indole (B1671886) derivatives bearing benzoxazole-2-thione moieties, often starting from compounds of natural origin. nih.gov
Advanced Techniques: The use of alternative energy sources like microwave irradiation has been shown to promote the synthesis of 4-oxazolin-2-thiones in solvent-free processes, offering a rapid and efficient alternative to conventional heating. researchgate.net
These evolving synthetic strategies will not only facilitate the production of existing derivatives but also enable the creation of novel chiral and complex scaffolds, including carbohydrate-fused structures, for biological evaluation. researchgate.net
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Systematic Structure-Activity Relationship (SAR) studies are crucial for transforming promising hit compounds into optimized lead candidates. The versatility of the oxazole (B20620) ring allows for modification at multiple positions, enabling fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. semanticscholar.org Future research will focus on comprehensive SAR campaigns to understand how different substituents on the this compound core influence biological activity.
Analogous studies on similar heterocyclic scaffolds provide a blueprint for this research. For example, SAR studies on 1,3,4-oxadiazole-2(3H)-thione derivatives have revealed critical insights:
Influence of Substituents: The nature and position of substituents on aromatic rings attached to the core structure significantly impact biological effects like anticancer activity. nih.govresearchgate.net For instance, the presence of trimethoxy groups on phenyl rings was found to enhance cytotoxic effects against several cancer cell lines. nih.govresearchgate.net
Core Scaffold Variation: Modifying the core heterocyclic structure and its substitution patterns can lead to dramatic improvements in binding affinity and potency. Studies on thieno[2,3-b]pyridines linked to an oxadiazole-2(3H)-thione moiety showed that scaffold variations afforded compounds with strong binding affinity for the DRAK2 kinase. nih.gov
The table below summarizes SAR findings from related heterocyclic thione compounds, illustrating the principles that can be applied to the this compound core for lead optimization.
| Compound Series | Target/Activity | Key SAR Findings | Reference |
| 1,3,4-Oxadiazole-2(3H)-thione derivatives | FAK Inhibition / Anticancer | The combination of 1,4-benzodioxan, 1,3,4-oxadiazole (B1194373), and piperazine (B1678402) rings resulted in remarkable antitumor activities. | nih.gov |
| 5-arylthieno[2,3-b]pyridines with 1,3,4-oxadiazole-2(3H)-thione | DRAK2 Inhibition | Variation of the core scaffold and substitution pattern afforded strong binding affinity; however, selectivity within the DAPK kinase family was a challenge. | nih.gov |
| Thiazolidine-2-thione derivatives | Xanthine (B1682287) Oxidase (XO) Inhibition | The phenyl-sulfonamide group was found to be indispensable for producing potent XO inhibitory activity. | plos.org |
| 1,2,4-Triazole-3-thione derivatives | Antimicrobial / Antitumor | Electron-donating groups (e.g., -OH, -OCH₃) tend to enhance activity, while other ring substituents (e.g., NO₂, Cl) affect binding to biological targets. | researchgate.net |
This table is interactive. Users can sort columns to compare findings.
Future SAR studies on this compound derivatives will be essential for identifying the specific structural features required for potent and selective activity against various biological targets. researchgate.netmdpi.com
Investigation of Mechanism of Action at the Molecular Level
A fundamental understanding of how this compound derivatives exert their biological effects at the molecular level is critical for their development as therapeutic agents. Elucidating the precise mechanism of action (MoA) validates the biological target and informs further drug design. Future research will increasingly employ a combination of biochemical, biophysical, and computational techniques to achieve this.
Promising approaches, drawn from studies of structurally related compounds, include:
Enzyme Inhibition Kinetics: Analyzing the mode of enzyme inhibition (e.g., competitive, non-competitive, mixed-type) can provide valuable mechanistic insights. For example, kinetic studies confirmed that a potent thiazolidine-2-thione derivative exerted a mixed-type inhibition on its target enzyme, xanthine oxidase. plos.org
Molecular Docking: Computational docking studies are used to predict and visualize the binding interactions between a compound and its target protein. These studies have successfully shown how oxadiazole-2(3H)-thione derivatives interact with key residues in the active site of targets like Focal Adhesion Kinase (FAK). nih.gov Similarly, docking has helped to identify crucial hydrogen bonds between thiazolidinethione moieties and amino acids in the hydrophobic pockets of their target. plos.org
Cellular Mechanism Confirmation: Techniques like immunofluorescence and flow cytometry can be used to confirm the downstream cellular effects of target engagement. This approach was used to validate tubulin polymerization inhibition as the MoA for a series of 1,3,4-oxadiazole-2-thione derivatives. nih.govresearchgate.net
Selectivity Profiling: Assessing the activity of lead compounds against a panel of related biological targets (e.g., different kinases within the same family) is essential for understanding their selectivity and potential off-target effects. nih.gov
By applying these methods, researchers can build a detailed picture of the molecular interactions and cellular consequences of treating with this compound derivatives, guiding the design of more specific and effective therapeutic agents.
Development of this compound-based Probes and Ligands
Beyond their direct therapeutic potential, highly potent and selective this compound derivatives can be developed into valuable chemical probes and ligands. These tools are indispensable for basic research, enabling the study of protein function, pathway elucidation, and target validation.
The development of a selective ligand is often a stepping stone to creating a chemical probe. For instance, research on DRAK2 inhibitors identified a less potent but highly selective ligand from an oxadiazole-2(3H)-thione series, which serves as an excellent starting point for designing more potent and selective research tools. nih.gov
Future development in this area will likely involve:
Design of High-Affinity Ligands: The primary goal is to develop compounds with high affinity and specificity for a single biological target. This is achieved through extensive SAR and lead optimization campaigns.
Functionalization for Probe Development: Once a selective ligand is identified, it can be chemically modified to create a probe. This involves attaching functional moieties such as:
Fluorescent dyes: To visualize the target protein in cells and tissues.
Biotin tags: For affinity purification and identification of binding partners.
Photoaffinity labels: To covalently link to the target protein upon UV irradiation, enabling precise identification.
Application in Target Validation: These probes can be used in cell-based assays and animal models to confirm that modulating the target protein with the this compound scaffold leads to the desired physiological effect.
By creating a toolbox of specific probes and ligands, the research community can accelerate the study of the biological systems in which this compound derivatives are active.
Integration with Drug Discovery and Development Pipelines
For this compound derivatives to transition from laboratory curiosities to clinical candidates, they must be successfully integrated into the broader drug discovery and development pipeline. This involves a multidisciplinary effort that extends beyond initial synthesis and screening to encompass pharmacology, toxicology, and formulation science.
The established importance of the oxazole scaffold in medicinal chemistry provides a strong foundation for this integration, with numerous oxazole-containing compounds having been developed as clinical drugs. semanticscholar.org Future work will need to systematically address several key stages:
High-Throughput Screening (HTS): Libraries of diverse this compound derivatives can be screened against a wide range of biological targets to identify novel hits for various diseases.
Hit-to-Lead Optimization: As described in the SAR section, promising hits must be optimized to improve potency, selectivity, and drug-like properties. This stage often involves creating hybrid molecules that combine the this compound core with other known pharmacophores to enhance activity. nih.govmdpi.com
ADME/Tox Profiling: A critical step is the early evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles. Studies on related compounds have shown the importance of assessing pharmacokinetic properties, such as oral bioavailability and metabolic stability, to identify candidates suitable for further development. nih.gov
Preclinical Development: The most promising lead compounds will advance to preclinical studies, involving efficacy testing in relevant animal models of disease and formal safety and toxicology assessments.
The ultimate goal is to identify this compound candidates with a favorable balance of efficacy, safety, and pharmacokinetic properties that warrant investigation in human clinical trials.
Q & A
Basic: What are the common synthetic routes for 3H-oxazole-2-thione derivatives, and how do reaction conditions influence yield?
The synthesis of this compound derivatives typically involves cyclization reactions. For example, halogenated analogs like 6-iodobenzo[d]thiazole-2(3H)-thione are synthesized via cyclization of 2-aminothiophenol with iodine in polar solvents (ethanol or acetonitrile) under reflux . Similarly, thiazole-2(3H)-thiones can be prepared by reacting chloroacetone or phenacyl bromide with ammonium dithiocarbamate . Key factors affecting yield include:
- Solvent polarity : Polar solvents enhance cyclization efficiency.
- Reaction time : Extended reflux (e.g., 8 hours) improves completion .
- Base selection : Bases like KOH facilitate deprotonation during cyclization .
Advanced: How can computational tools optimize synthetic routes for novel this compound analogs?
- Precursor scoring : Identifies optimal starting materials (e.g., 2-aminothiophenol derivatives).
- One-step synthesis focus : Streamlines routes by minimizing intermediates .
- DFT calculations : Validates reaction feasibility and transition states .
Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?
- NMR : Confirms substitution patterns (e.g., aromatic protons in benzo[d]thiazole derivatives ).
- IR : Identifies thione (C=S) stretches (~1200–1250 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:
- Data collection : High-resolution diffraction data minimizes errors.
- Twinned data handling : SHELXL robustly refines twinned crystals .
- Hydrogen bonding analysis : Reveals interactions influencing stability and reactivity .
Basic: What in vitro assays assess the biological activity of this compound derivatives?
- Enzyme inhibition : Measure IC₅₀ against targets like kinases or proteases.
- Antimicrobial testing : Disc diffusion assays against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) .
Advanced: How do halogen substituents (e.g., I, Br, Cl) influence structure-activity relationships (SAR)?
- Iodine : Enhances binding via polarizable van der Waals interactions (e.g., 6-iodo analogs show higher antimicrobial activity vs. Cl/Br) .
- Electronic effects : Electron-withdrawing groups (e.g., NO₂) increase electrophilicity, altering reactivity .
- Steric hindrance : Bulkier substituents reduce binding pocket accessibility .
Basic: How should researchers address contradictions in spectroscopic or biological data?
- Multi-technique validation : Cross-verify NMR/IR with XRD or computational models .
- Dose-response reevaluation : Ensure biological assays are conducted at non-toxic concentrations .
- Statistical analysis : Apply error analysis (e.g., standard deviation from triplicate experiments) .
Advanced: What purification strategies maximize yield and purity for complex derivatives?
- Chromatography : Use silica gel column chromatography with gradients (e.g., ethyl acetate/hexane) .
- Recrystallization : Optimize solvent pairs (e.g., methanol/chloroform) for high-purity crystals .
- Green chemistry : Employ continuous flow reactors to reduce waste .
Basic: How can reaction conditions be optimized for scale-up synthesis?
- DOE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading.
- Catalyst screening : Transition metals (e.g., CuI) may accelerate cyclization .
- Solvent-free methods : Reduce purification steps (e.g., microwave-assisted synthesis) .
Advanced: What computational models predict the stability of this compound derivatives under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
